molecular formula C23H23N3O4 B2689351 N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide CAS No. 1252449-91-4

N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide

Cat. No.: B2689351
CAS No.: 1252449-91-4
M. Wt: 405.454
InChI Key: PTOCIALWYWBNJL-UHFFFAOYSA-N
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Description

N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a trimethoxyphenyl moiety, and a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Trimethoxyphenyl Intermediate: The initial step involves the synthesis of the 3,4,5-trimethoxybenzaldehyde through the methylation of gallic acid.

    Cyano Group Introduction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde is converted to a cyano group using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

    Acetamide Formation: The cyano intermediate is then reacted with 4-(1H-pyrrol-1-yl)phenylacetic acid under amide coupling conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide exerts its effects involves:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-2-(4-pyrrol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-28-20-13-17(14-21(29-2)23(20)30-3)19(15-24)25-22(27)12-16-6-8-18(9-7-16)26-10-4-5-11-26/h4-11,13-14,19H,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOCIALWYWBNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)CC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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